1,4-Dimethoxybut-1-ene
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Overview
Description
1,4-Dimethoxybut-1-ene is an organic compound with the molecular formula C6H12O2 It is a derivative of butene, where two methoxy groups are attached to the first and fourth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxybut-1-ene can be synthesized through several methods. One common method involves the reaction of butadiene with methanol in the presence of an acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the double bond of butadiene reacts with methanol to form the dimethoxy derivative.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxybut-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dimethoxybut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxybut-1-ene involves its interaction with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxybut-1-yne: This compound has a similar structure but contains a triple bond instead of a double bond.
4,4-Dimethoxybutane: This compound is fully saturated, lacking the double bond present in 1,4-Dimethoxybut-1-ene.
Properties
CAS No. |
163355-15-5 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1,4-dimethoxybut-1-ene |
InChI |
InChI=1S/C6H12O2/c1-7-5-3-4-6-8-2/h3,5H,4,6H2,1-2H3 |
InChI Key |
FPXUGGUFKHOGBY-UHFFFAOYSA-N |
Canonical SMILES |
COCCC=COC |
Origin of Product |
United States |
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